5-Benzyloxy Omeprazole
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Overview
Description
5-Benzyloxy Omeprazole is a specialty product used for proteomics research . It has a molecular formula of C23H23N3O3S and a molecular weight of 421.51 .
Synthesis Analysis
The synthesis of this compound involves the use of environmentally friendly catalysts such as soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . The conversion of the omeprazole sulfide, the (S)-omeprazole yield, and ee were 93.75%, 91.56%, and 96.08%, respectively, under optimal conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzimidazole core with a benzyloxy group and a sulfinyl group . The structure is further characterized by a methoxy group and a dimethylpyridinyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily oxidation reactions . These reactions are catalyzed by enzymes such as SPP and involve the conversion of omeprazole sulfide to (S)-omeprazole .Physical and Chemical Properties Analysis
This compound has a molecular weight of 421.51 and a molecular formula of C23H23N3O3S . Further physical and chemical properties can be obtained from its safety data sheet .Scientific Research Applications
Cytochrome P450 Induction
Omeprazole, a related compound to 5-Benzyloxy Omeprazole, is known for its efficiency as a gastric acid secretion inhibitor. It has been identified as an inducer of cytochrome P450 in humans, particularly affecting liver cytochrome P450-mediated monooxygenase activities. This induction impacts the metabolism of xenobiotics specifically oxidized by a cytochrome P450IA subfamily, potentially influencing drug metabolism and interactions (Diaz et al., 1990).
Metabolic Pathways and Inhibition
The metabolism of omeprazole involves the formation of major metabolites like hydroxyomeprazole and omeprazole sulphone, mediated by various cytochrome P450 isoforms, including CYP3A and CYP2D6. This suggests a complex interaction with other drugs and biochemical pathways in the human body (Andersson et al., 1993).
Antileishmanial Activity
Omeprazole has shown potential antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis. It achieves this by inhibiting the P-type K+,H+-ATPase on the surface membrane of Leishmania, crucial for pH homeostasis and proton motive force across the membrane (Jiang et al., 2002).
Antibacterial Effects
Studies have demonstrated the antibacterial effect of omeprazole against Helicobacter pylori, including its survival at low pH. This effect is independent of its impact on urease activity and extends to other enteric bacteria (McGowan et al., 1994).
Enzymatic Activity Modulation
Omeprazole, through its interaction with cytochrome P450 1A1 (CYP1A1), can modulate enzymatic activity, thus impacting the cytotoxicity of environmental carcinogens. It does this by inhibiting the enzyme activity of CYP1A1 in a dose-dependent manner (Shiizaki et al., 2008).
Mechanism of Action
Target of Action
The primary target of 5-Benzyloxy Omeprazole, similar to Omeprazole, is the H+/K+ ATPase pump . This pump, also known as the proton pump , is located on the luminal surface of the gastric parietal cells . It plays a crucial role in the final step of gastric acid secretion .
Mode of Action
This compound, like Omeprazole, is a proton pump inhibitor (PPI) . It works by irreversibly binding to and inhibiting the H+/K+ ATPase pump . This inhibition effectively blocks gastric acid secretion, leading to a decrease in gastric acidity .
Biochemical Pathways
The inhibition of the proton pump by this compound affects the biochemical pathway of gastric acid secretion . This results in a decrease in gastric acid hypersecretion, which is beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Pharmacokinetics
Omeprazole is rapidly absorbed and is primarily metabolized by the liver via the CYP2C19 and CYP3A4 enzymes . The pharmacokinetics of Omeprazole can be influenced by genetic polymorphisms in CYP2C19, leading to variability in metabolism among individuals .
Result of Action
The inhibition of gastric acid secretion by this compound leads to a decrease in gastric acidity. This can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It can also reduce symptoms associated with GERD, such as heartburn .
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-phenylmethoxy-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-12-24-21(16(2)22(15)28-3)14-30(27)23-25-19-10-9-18(11-20(19)26-23)29-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHBARHZCYCPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661806 |
Source
|
Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215799-39-5 |
Source
|
Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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